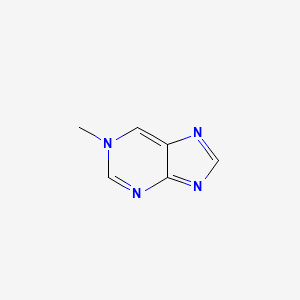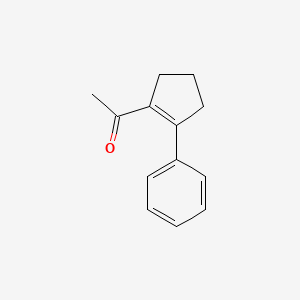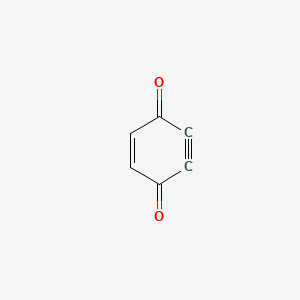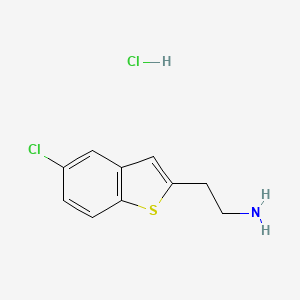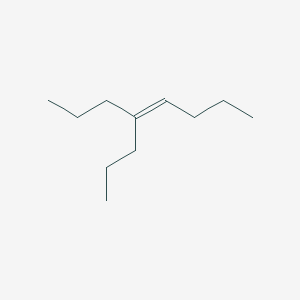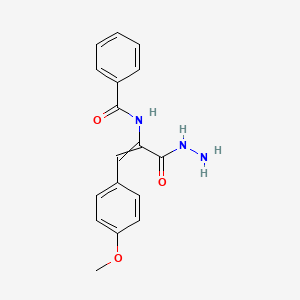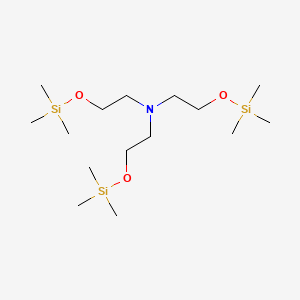
Nitrilotris(ethyleneoxy)tris(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrilotris(ethyleneoxy)tris(trimethylsilane) is a complex organosilicon compound with the molecular formula C15H39NO3Si3 This compound is characterized by the presence of three trimethylsilane groups attached to a central nitrogen atom through ethyleneoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitrilotris(ethyleneoxy)tris(trimethylsilane) typically involves the reaction of trimethylsilyl chloride with a suitable nitrogen-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions.
Industrial Production Methods
Industrial production of Nitrilotris(ethyleneoxy)tris(trimethylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Nitrilotris(ethyleneoxy)tris(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler organosilicon compounds.
Substitution: The trimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while substitution reactions can produce a variety of functionalized organosilicon compounds.
Scientific Research Applications
Nitrilotris(ethyleneoxy)tris(trimethylsilane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is utilized in the modification of biomolecules and in the development of novel biomaterials.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Nitrilotris(ethyleneoxy)tris(trimethylsilane) involves its interaction with specific molecular targets and pathways. The trimethylsilane groups can interact with various functional groups in target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)amine: This compound has a similar structure but lacks the ethyleneoxy linkages.
Triethanolamine, 3TMS derivative: Another related compound with different functional groups attached to the nitrogen atom.
Uniqueness
Nitrilotris(ethyleneoxy)tris(trimethylsilane) is unique due to the presence of ethyleneoxy linkages, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with target molecules are required.
Properties
CAS No. |
20836-42-4 |
|---|---|
Molecular Formula |
C15H39NO3Si3 |
Molecular Weight |
365.73 g/mol |
IUPAC Name |
2-trimethylsilyloxy-N,N-bis(2-trimethylsilyloxyethyl)ethanamine |
InChI |
InChI=1S/C15H39NO3Si3/c1-20(2,3)17-13-10-16(11-14-18-21(4,5)6)12-15-19-22(7,8)9/h10-15H2,1-9H3 |
InChI Key |
HENDLKHWFJNWGE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCN(CCO[Si](C)(C)C)CCO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


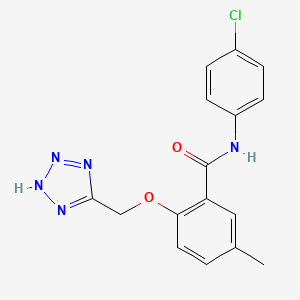
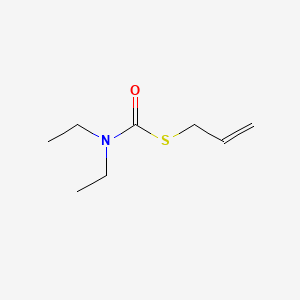
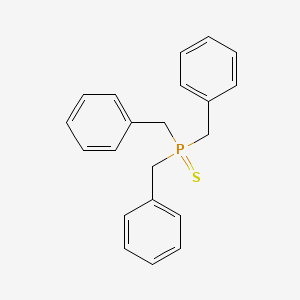
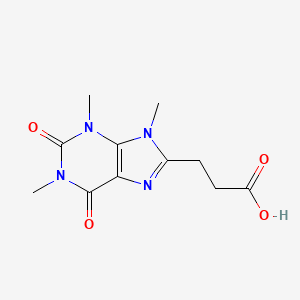
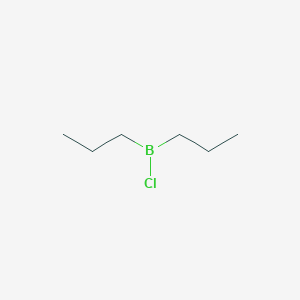
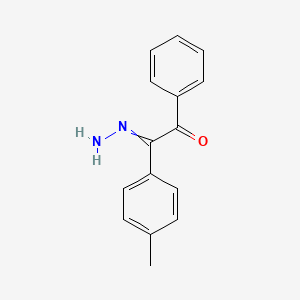
![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)

